3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride
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Overview
Description
3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride typically involves the condensation of 1,3-dielectrophilic nitriles and hydrazines. This pathway is considered efficient and straightforward . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-5-(5-methyl-3-pyridyl)pyrazole Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a ligand for various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: A closely related compound with similar structural properties.
5-Amino-3-methyl-1-phenylpyrazole: Another pyrazole derivative with distinct applications in medicinal chemistry.
Uniqueness
Its ability to form condensed heterocyclic systems and interact with biological molecules makes it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C9H11ClN4 |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10N4.ClH/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8;/h2-5H,1H3,(H3,10,12,13);1H |
InChI Key |
KBGMUILJISQPMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2=CC(=NN2)N.Cl |
Origin of Product |
United States |
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